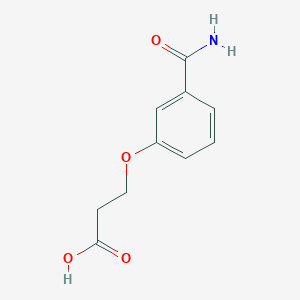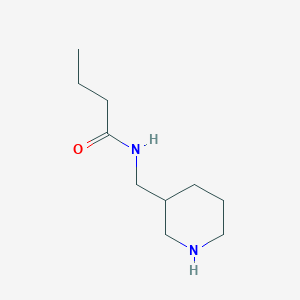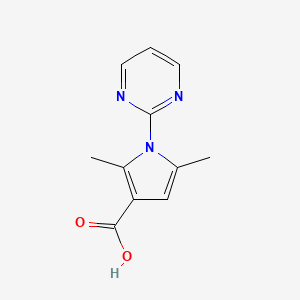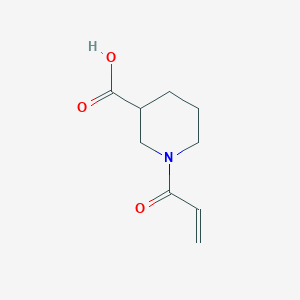
1-(Prop-2-enoyl)piperidine-3-carboxylic acid
Descripción general
Descripción
1-(Prop-2-enoyl)piperidine-3-carboxylic acid, also known as PPC, is a chemical compound that belongs to the family of piperidine carboxylic acids. PPC has been studied for its potential applications in scientific research due to its unique properties, including its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various biological pathways. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to interact with receptors in the central nervous system, including the dopamine and serotonin receptors. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has also been shown to modulate the activity of the immune system, including the production of cytokines.
Biochemical and Physiological Effects:
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to modulate the activity of the central nervous system, including the regulation of locomotor activity and the modulation of pain perception. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has also been shown to have immunomodulatory effects, including the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid also has a well-defined structure, which makes it easy to study its interactions with biological systems. However, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid also has some limitations for use in laboratory experiments. It is a relatively new compound, and its interactions with biological systems are not fully understood. Additionally, the synthesis of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-(Prop-2-enoyl)piperidine-3-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the pharmacological properties of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, including its potential therapeutic applications in the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid that have improved pharmacological properties.
Aplicaciones Científicas De Investigación
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of pharmacology. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to interact with biological systems, including the central nervous system and the immune system. As a result, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various diseases.
Propiedades
IUPAC Name |
1-prop-2-enoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBROFLVSVXVQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-enoyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





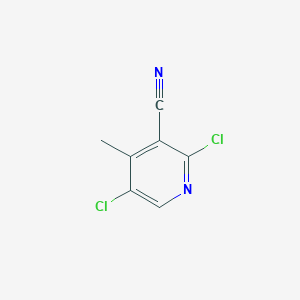


![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)
